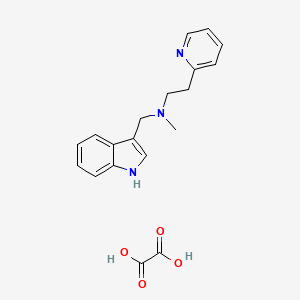![molecular formula C18H13BrN4O3 B3845635 6-bromo-2-[2-(4-nitrophenyl)vinyl]-4-quinolinecarbohydrazide](/img/structure/B3845635.png)
6-bromo-2-[2-(4-nitrophenyl)vinyl]-4-quinolinecarbohydrazide
Übersicht
Beschreibung
6-bromo-2-[2-(4-nitrophenyl)vinyl]-4-quinolinecarbohydrazide is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-bromo-2-[2-(4-nitrophenyl)vinyl]-4-quinolinecarbohydrazide is not fully understood. However, it is believed to exert its anticancer and antimicrobial effects through the inhibition of key enzymes and proteins involved in cell proliferation and bacterial growth.
Biochemical and Physiological Effects
Studies on the biochemical and physiological effects of 6-bromo-2-[2-(4-nitrophenyl)vinyl]-4-quinolinecarbohydrazide have shown that it can induce apoptosis (programmed cell death) in cancer cells, while also inhibiting the formation of biofilms in certain bacterial strains. Additionally, this compound has been found to have low toxicity in normal human cells, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-bromo-2-[2-(4-nitrophenyl)vinyl]-4-quinolinecarbohydrazide in lab experiments is its relatively low cost and ease of synthesis. However, its limited solubility in water can pose challenges in certain experimental settings. Additionally, more research is needed to fully understand the potential side effects and toxicity of this compound.
Zukünftige Richtungen
Future research on 6-bromo-2-[2-(4-nitrophenyl)vinyl]-4-quinolinecarbohydrazide could focus on exploring its potential as a therapeutic agent for various types of cancer and bacterial infections. Additionally, further studies could investigate the molecular mechanisms underlying its anticancer and antimicrobial effects, as well as potential strategies to improve its solubility and bioavailability. Finally, more research is needed to fully understand the safety and toxicity of this compound in vivo, in order to determine its potential for clinical use.
Wissenschaftliche Forschungsanwendungen
Research on 6-bromo-2-[2-(4-nitrophenyl)vinyl]-4-quinolinecarbohydrazide has primarily focused on its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its anticancer properties, as it has been found to inhibit the growth of various cancer cells in vitro. It has also been investigated for its potential as an antimicrobial agent, with promising results against various bacterial strains.
Eigenschaften
IUPAC Name |
6-bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O3/c19-12-4-8-17-15(9-12)16(18(24)22-20)10-13(21-17)5-1-11-2-6-14(7-3-11)23(25)26/h1-10H,20H2,(H,22,24)/b5-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDYGLIITOPQNR-ORCRQEGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)NN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)NN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5353455 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(3,4-difluorophenoxy)-3-pyridinyl]-N-[(2-methyl-5-pyrimidinyl)methyl]methanamine](/img/structure/B3845563.png)

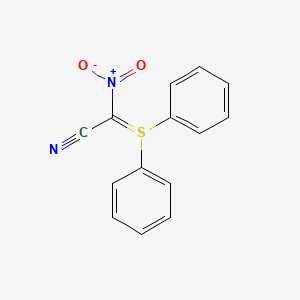
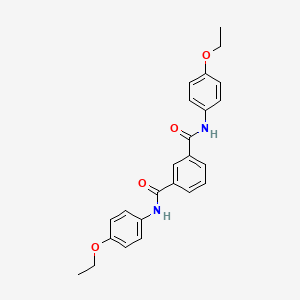
![ethyl (2-{[(2-pyridinylthio)acetyl]amino}-1,3-oxazol-4-yl)acetate](/img/structure/B3845600.png)
![1-pentylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B3845607.png)
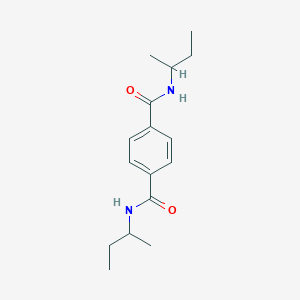
![1-[(4-chlorobenzyl)sulfonyl]-3-isopropoxy-2-propanol](/img/structure/B3845619.png)
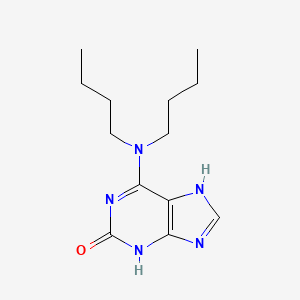

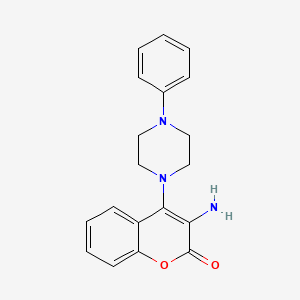
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B3845643.png)
![6-bromo-2,3,7,9,10,11-hexahydro-8H-[1,4]dioxino[2,3-e]pyrido[3,4-b]indol-8-one](/img/structure/B3845648.png)
